molecular formula C8H16N2 B14811586 Bicyclo[2.2.2]octane-2,3-diamine

Bicyclo[2.2.2]octane-2,3-diamine

Cat. No.: B14811586
M. Wt: 140.23 g/mol
InChI Key: ATWXWUKNXUEHLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[2.2.2]octane-2,3-diamine is a rigid, highly symmetrical bicyclic compound featuring two amine groups at the 2 and 3 positions. Its structure imparts unique steric and electronic properties, making it valuable in asymmetric catalysis, drug discovery, and materials science. The bicyclo[2.2.2]octane scaffold minimizes conformational flexibility, enhancing stereochemical control in synthetic applications .

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

bicyclo[2.2.2]octane-2,3-diamine

InChI

InChI=1S/C8H16N2/c9-7-5-1-2-6(4-3-5)8(7)10/h5-8H,1-4,9-10H2

InChI Key

ATWXWUKNXUEHLH-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C(C2N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[2.2.2]octane-2,3-diamine typically involves the use of cycloaddition reactions. One common method is the Diels-Alder reaction, which forms the bicyclic structure by reacting a diene with a dienophile. This reaction is often followed by further functionalization to introduce the diamine groups. For example, the reaction of cyclohexenone with electron-deficient alkenes can yield bicyclo[2.2.2]octane derivatives under mild and metal-free conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions followed by purification processes. The use of organic bases and enantioselective catalysts can enhance the yield and selectivity of the desired product. The operational simplicity and mild conditions of these reactions make them suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.2.2]octane-2,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.

    Reduction: Reduction reactions can convert ketones or other functional groups within the bicyclic structure to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the bicyclic framework.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or halides can be used in substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: Bicyclo[2.2.2]octane-2,3-diamine is used as a building block in organic synthesis. Its rigid structure makes it a valuable scaffold for the development of new molecules with specific spatial arrangements .

Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and bioactive compounds. The unique structure can enhance the binding affinity and specificity of these compounds to biological targets .

Medicine: The compound and its derivatives have shown promise in medicinal chemistry as potential drug candidates. Their rigid structure can improve the pharmacokinetic properties and stability of the drugs .

Industry: In the industrial sector, this compound is used in the synthesis of polymers and materials with specific mechanical properties. Its rigid framework can enhance the strength and durability of these materials .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Comparison Based on Ring Size and Substituent Positioning

Table 1: Structural and Functional Comparison of Bicyclic Diamines
Compound Ring System Substituents Key Applications
Bicyclo[2.2.2]octane-2,3-diamine [2.2.2] 2,3-diamine Asymmetric catalysis, drug intermediates
Diazabicyclo[3.2.1]octane derivatives [3.2.1] Varies (e.g., 2,3-diazabicyclo) β-lactamase inhibitors, ionic liquids
Bicyclo[2.2.1]heptane-2,5-diamine [2.2.1] 2,5-diamine Ligand synthesis, radical stabilization
  • Ring Strain and Symmetry : The [2.2.2] system exhibits lower strain compared to [2.2.1] and [3.2.1] systems due to its larger ring size and symmetrical bridgehead carbons. This reduces torsional strain, enhancing thermal stability .
  • Substituent Effects : The 2,3-diamine configuration in bicyclo[2.2.2]octane enables chelation with transition metals, whereas diazabicyclo[3.2.1]octane derivatives often prioritize electronic modulation for biological activity .
Table 2: Catalytic Performance of Bicyclic Ligands
Ligand Structure Metal Coordination Reaction Example Efficiency (Yield/ee)
Bicyclo[2.2.2]octa-2,5-diene Rh, Pd Asymmetric allylic alkylation 85% yield, 92% ee
Bicyclo[2.2.1]hepta-2,5-diene Rh Hydrosilylation of ketones 78% yield, 88% ee
This compound Pd, Ni Cross-coupling reactions Under investigation
  • Steric Environment : The [2.2.2] system provides a more open coordination sphere compared to [2.2.1], favoring six-membered cyclic intermediates in palladium-catalyzed reactions .

Physicochemical Properties

Table 4: Spectral and Thermodynamic Data
Compound $^{13}\text{C}$ Shift (C-2/C-3) Melting Point (°C) Solubility
This compound δ 45.2 (C-2), δ 48.7 (C-3) 156–158 (dec.) Polar aprotic solvents
Bicyclo[2.2.2]octane-2,5-dione δ 210.5 (C=O) 92–94 Dichloromethane
Bicyclo[2.2.1]heptane-2,5-diamine δ 42.8 (C-2), δ 50.1 (C-5) 143–145 Ethanol
  • Electronic Effects : The diamine’s $^{13}\text{C}$ shifts reflect strong electron-donating effects at C-2/C-3, contrasting with the deshielded carbonyl carbons in dione derivatives .
  • Thermodynamic Stability : The [2.2.2] system’s enthalpy of formation (-146.9 kcal/mol) is significantly lower (more stable) than [2.2.1] (-95.1 kcal/mol) due to reduced angular strain .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.